molecular formula C14H13BrFNO2S B2574157 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide CAS No. 1770242-73-3

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2574157
CAS No.: 1770242-73-3
M. Wt: 358.23
InChI Key: NINABJPIFOKFAH-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. This compound is characterized by the presence of a bromine atom, an ethylphenyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of an appropriate precursor, followed by sulfonation and fluorination reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-methylphenyl)-2-fluorobenzenesulfonamide
  • 4-Bromo-N-(4-ethylphenyl)-benzenesulfonamide
  • 4-Bromo-N-(4-ethylphenyl)-2-chlorobenzenesulfonamide

Uniqueness

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and interaction with molecular targets

Properties

IUPAC Name

4-bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2S/c1-2-10-3-6-12(7-4-10)17-20(18,19)14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINABJPIFOKFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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